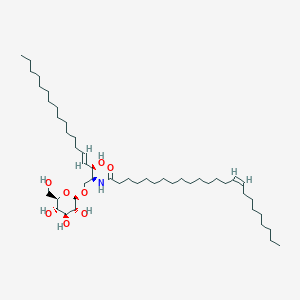

C24:1 GlcCer

説明

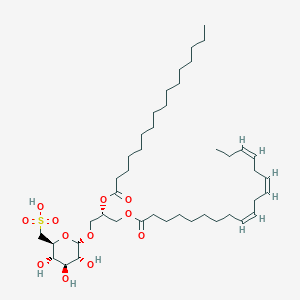

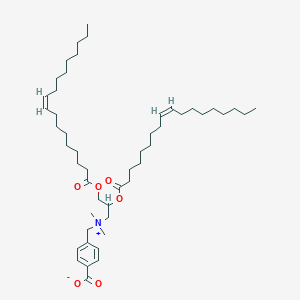

C24:1 GlcCer, also known as Beta-glucosylceramide (β-GlcCer), is a naturally occurring glycolipid . It specifically activates the macrophage-inducible C-type lectin (Mincle) receptor .

Synthesis Analysis

Glucosylceramide synthase (GCS) is a rate-limiting enzyme that catalyzes ceramide glycosylation. This process involves transferring glucose residues from UDP-glucose to ceramide (Cer), thereby producing glucosylceramide (GlcCer) . The enzyme kinetics of GCS in live cells and mouse liver are well-described by the Michaelis-Menten model .Molecular Structure Analysis

The molecular formula of C24:1 GlcCer is C48H91NO8 . The molecule has a weight of 810.2 g/mol . The structure of C24:1 GlcCer includes a total of 148 bonds, including 57 non-H bonds, 3 multiple bonds, 40 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 5 hydroxyl groups, 1 primary alcohol, 4 secondary alcohols, and 2 ethers (aliphatic) .Chemical Reactions Analysis

The most prominent chemical reaction involving C24:1 GlcCer is its oxidation, which produces GlcCer hydroperoxide (GlcCerOOH) as a primary oxidation product .Physical And Chemical Properties Analysis

C24:1 GlcCer is a glycolipid with a molecular weight of 810.24 g/mol . It is soluble in isopropanol .科学的研究の応用

1. Membrane Biophysical Properties and Lipid Domains

GlcCer plays a significant role in regulating cell physiology, possibly by influencing membrane biophysical properties and lipid domain formation. A study utilizing fluorescence spectroscopy, confocal microscopy, and surface pressure-area measurements revealed that C16:0-GlcCer, a form of GlcCer, tends to segregate into highly ordered gel domains and increase the order of fluid phases in membranes. This supports the hypothesis that GlcCer-induced changes in membrane properties could be crucial in its mechanism of action (Varela et al., 2013).

2. Regulation and Traffic in Cellular Processes

GlcCer is also involved in the regulation and trafficking of Ceramide 1-Phosphate (C1P), a sphingolipid participating in cell signaling. In a study focusing on the synthesis and fate of C1P, the stability of GlcCer in comparison to other metabolites like C1P and sphingomyelin under certain cellular conditions was highlighted. The research suggests GlcCer's potential role in cell signaling pathways (Boath et al., 2008).

3. Impact of GlcCer on Liquid Crystalline Phases

The effect of GlcCer on the formation of thermotropic and lyotropic liquid crystalline phases was investigated. It was found that GlcCer, in its various forms, impacts the structure and behavior of synthetic β-D-glucosides, which are analogs to glycoglycerolipids. This suggests potential applications of GlcCer in studying and manipulating liquid crystalline phases for various purposes, including material science and biology (Brooks et al., 2011).

4. Role in Sphingolipid Organization

GlcCer's function in regulating the organization of sphingolipids in various organelles of cells was explored. By studying membranes composed of POPC and C16-GlcCer under different pH conditions, it was found that changes in pH significantly impacted the organization and properties of GlcCer-containing membranes, suggesting a role in modulating membrane biophysical properties across different organelles (Varela et al., 2014).

5. Fungal Growth, Virulence, and Membrane Stress

A study on Aspergillus nidulans demonstrated that modifications in the structure of GlcCer, such as unsaturation and methylation, are vital for virulence without affecting fungal growth in vitro. Alterations in GlcCer structure led to increased susceptibility to membrane stressors and altered cell membrane permeability, indicating its significance in fungal pathogenicity (Fernandes et al., 2016).

Safety And Hazards

特性

IUPAC Name |

(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41-,42+,43+,45+,46-,47+,48+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOZIXHPUPAOIA-JZZPSRGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H91NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | GlcCer(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | GlcCer(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

C24:1 GlcCer | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3044015.png)

![Diethyl[(2-iodophenyl)methyl]amine](/img/structure/B3044016.png)